REACTION_CXSMILES
|
[C:1]1([N:7]([C:12]([OH:14])=O)[CH2:8][C:9]([OH:11])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:15][C:16]([O-:18])=O.[Na+].[CH3:20]C(OC(C)=O)=O>CN(C=O)C>[C:12]([N:7]1[C:1]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:9]([O:11][C:16](=[O:18])[CH3:15])=[CH:8]1)(=[O:14])[CH3:20] |f:1.2|
|
Name
|
|
Quantity
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11.7 mL
|
Type
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reactant
|
Smiles
|
CC(=O)OC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 2 hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to 10 mL
|
Type
|
CUSTOM
|
Details
|
partitioned between H2O (60 mL) and CHCl3 (120 mL)
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with CHCl3 (3×)
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Type
|
WASH
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Details
|
The combined organics were washed with Na2CO3 (1 M), H2O, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
Purification of the crude oil by LPLC
|
Type
|
WASH
|
Details
|
eluting with hexane-EtOAc (2:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C=C(C2=CC=CC=C12)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.89 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |